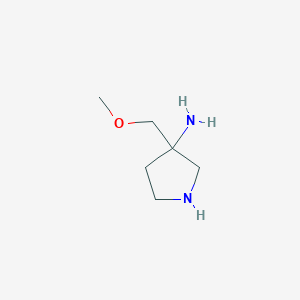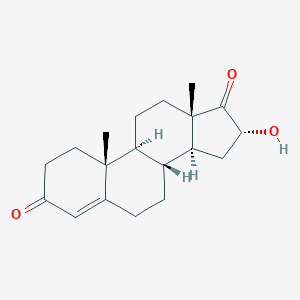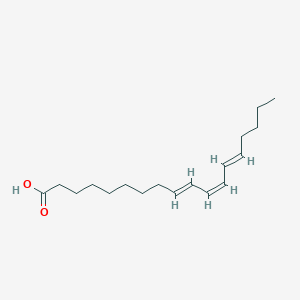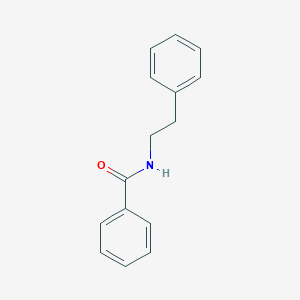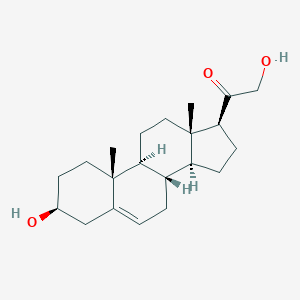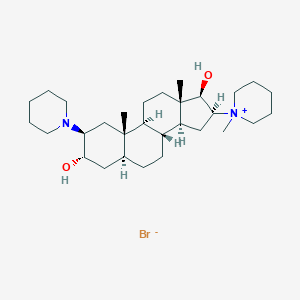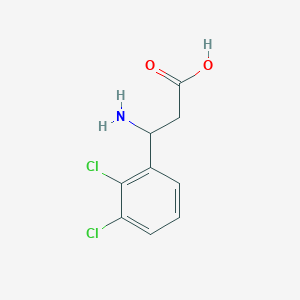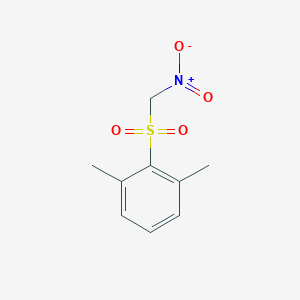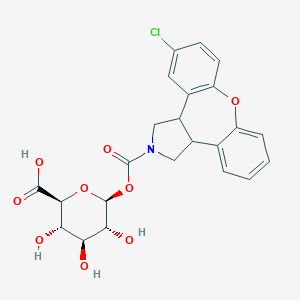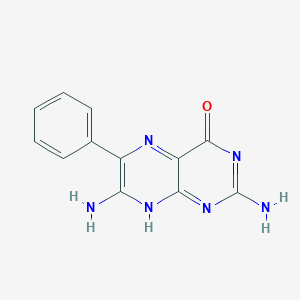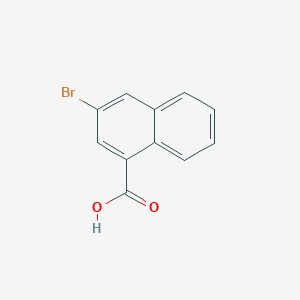
Acide 3-bromonaphtalène-1-carboxylique
Vue d'ensemble
Description
3-Bromonaphthalene-1-carboxylic acid (3-BNPCA) is an organic compound that has a wide range of applications in scientific research. It is a versatile chemical reagent that can be used to synthesize other compounds and can be used in a variety of biochemical and physiological experiments. 3-BNPCA is also known as 3-bromo-1-naphthoic acid, and its molecular formula is C11H7BrO2.
Applications De Recherche Scientifique
Protodéboronation catalytique
Ce composé peut être utilisé dans la protodéboronation catalytique des esters boriques de pinacol . Ce processus implique une approche radicalaire et est associé à une homologation de Matteson–CH2– . Cela permet une hydrométhylation formelle anti-Markovnikov d'alcènes, une transformation précieuse mais inconnue auparavant .
Synthèse de l'indolizidine
Le processus de protodéboronation mentionné ci-dessus a été utilisé dans la synthèse totale formelle de la δ-®-coniceïne et de l'indolizidine 209B . Cela met en évidence l'utilité de l'acide 3-bromonaphtalène-1-carboxylique dans la synthèse organique complexe .
Couplage de Suzuki–Miyaura
Les composés organoborés, tels que ceux qui peuvent être dérivés de l'this compound, sont des blocs de construction très précieux dans la synthèse organique . L'une des applications les plus importantes est le couplage de Suzuki–Miyaura, un type de réaction de couplage croisé .
Conversion en groupes fonctionnels
La partie bore des composés organoborés peut être converti en une large gamme de groupes fonctionnels . Ces transformations comprennent des oxydations, des aminations, des halogénations et des formations de liaisons C–C telles que les alcénylations, les alcynylations et les arylations .
Cinétique d'inclusion avec la β-cyclodextrine
La cinétique d'inclusion des halonaphtalènes, comme le 1-bromonaphtalène, avec la β-cyclodextrine a été étudiée. Cela montre le potentiel de l'this compound dans l'étude de la cinétique d'inclusion avec la β-cyclodextrine.
Utilisation dans les cosmétiques, les additifs alimentaires et les médicaments
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
3-Bromonaphthalene-1-carboxylic Acid, also known as 3-Bromo-1-naphthoic acid, is primarily used in the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling process, which allows the formation of carbon-carbon bonds by the reaction of organoboron compounds .
Mode of Action
The Suzuki–Miyaura coupling reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium is oxidized as it forms a new bond with the electrophilic organic group . In the transmetalation step, the organoboron compound, which is nucleophilic, is transferred from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction . It is successful due to its mild and functional group tolerant reaction conditions, along with the use of a relatively stable, readily prepared, and environmentally benign organoboron reagent .
Pharmacokinetics
The compound’s role in the suzuki–miyaura coupling reaction suggests that its bioavailability would be influenced by factors such as its stability, preparation, and the environmental conditions under which the reaction takes place .
Result of Action
The result of the action of 3-Bromonaphthalene-1-carboxylic Acid in the Suzuki–Miyaura coupling reaction is the formation of a new carbon-carbon bond . This allows for the synthesis of a wide range of organic compounds .
Action Environment
The action of 3-Bromonaphthalene-1-carboxylic Acid is influenced by various environmental factors. The Suzuki–Miyaura coupling reaction, in which it is used, requires specific conditions for optimal performance . These include the presence of a palladium catalyst, an organoboron reagent, and appropriate reaction conditions .
Propriétés
IUPAC Name |
3-bromonaphthalene-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrO2/c12-8-5-7-3-1-2-4-9(7)10(6-8)11(13)14/h1-6H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBGVNBGHCCLMRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=C2C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80470949 | |
| Record name | 3-Bromonaphthalene-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80470949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
16726-66-2 | |
| Record name | 3-Bromonaphthalene-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80470949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-bromonaphthalene-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details











Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


